molecular formula C11H10N4OS B4327890 1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)propan-2-one

1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)propan-2-one

Cat. No.: B4327890
M. Wt: 246.29 g/mol
InChI Key: YUSMDBRLCBIPRI-UHFFFAOYSA-N
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Description

1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)propan-2-one is a heterocyclic compound that features a triazole and benzimidazole moiety

Preparation Methods

The synthesis of 1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)propan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,4-triazole derivatives with benzimidazole derivatives in the presence of a suitable thiolating agent. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide, and catalysts like triethylamine or potassium carbonate. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or benzimidazole rings, using reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Scientific Research Applications

1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)propan-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and benzimidazole moieties allow the compound to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)propan-2-one can be compared with other similar compounds, such as:

    1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)acetic acid: This compound has a similar structure but features an acetic acid moiety instead of an acetone group, which may influence its reactivity and biological activity.

    1-((1,2,4)triazolo(3,4-b)(1,3)benzothiazol-3-ylthio)acetone: This compound contains a benzothiazole ring instead of a benzimidazole ring, which can result in different chemical and biological properties.

Properties

IUPAC Name

1-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c1-7(16)6-17-11-14-13-10-12-8-4-2-3-5-9(8)15(10)11/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSMDBRLCBIPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NNC2=NC3=CC=CC=C3N21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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